4-bromo-N-(2-fluoroethyl)-3-methylbenzamide 4-bromo-N-(2-fluoroethyl)-3-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13678334
InChI: InChI=1S/C10H11BrFNO/c1-7-6-8(2-3-9(7)11)10(14)13-5-4-12/h2-3,6H,4-5H2,1H3,(H,13,14)
SMILES: CC1=C(C=CC(=C1)C(=O)NCCF)Br
Molecular Formula: C10H11BrFNO
Molecular Weight: 260.10 g/mol

4-bromo-N-(2-fluoroethyl)-3-methylbenzamide

CAS No.:

Cat. No.: VC13678334

Molecular Formula: C10H11BrFNO

Molecular Weight: 260.10 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-(2-fluoroethyl)-3-methylbenzamide -

Specification

Molecular Formula C10H11BrFNO
Molecular Weight 260.10 g/mol
IUPAC Name 4-bromo-N-(2-fluoroethyl)-3-methylbenzamide
Standard InChI InChI=1S/C10H11BrFNO/c1-7-6-8(2-3-9(7)11)10(14)13-5-4-12/h2-3,6H,4-5H2,1H3,(H,13,14)
Standard InChI Key CNSNCFNIEFHHTP-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)NCCF)Br
Canonical SMILES CC1=C(C=CC(=C1)C(=O)NCCF)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 4-bromo-N-(2-fluoroethyl)-3-methylbenzamide, with the following structural attributes:

  • Benzamide core: A benzene ring substituted with a carboxamide group.

  • Substituents:

    • Bromine at the para position (C4).

    • Methyl group at the meta position (C3).

    • 2-Fluoroethyl chain on the amide nitrogen.

The molecular structure was confirmed via NMR and mass spectrometry .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular Weight260.10 g/mol
XLogP3 (Partition Coefficient)2.6
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors2 (amide O, F)
Topological Polar Surface Area29.1 Ų
Melting PointNot reported

The compound’s lipophilicity (XLogP3 = 2.6) suggests moderate membrane permeability, a critical factor in drug design .

Synthesis and Optimization

Primary Synthetic Routes

Two principal methods have been documented:

Route 1: Amidation of 4-Bromo-3-methylbenzoyl Chloride

Reagents:

  • 4-Bromo-3-methylbenzoyl chloride

  • 2-Fluoroethylamine

  • Triethylamine (base)

  • Dichloromethane (solvent)

Procedure:

  • Activation: The acid chloride reacts with 2-fluoroethylamine in dichloromethane at 0–25°C.

  • Purification: Crude product is isolated via extraction and purified by recrystallization or column chromatography.

Yield: ~70–85% (reported by VulcanChem).

Route 2: Coupling Reagent-Mediated Synthesis

Reagents:

  • 4-Bromo-3-methylbenzoic acid

  • 2-Fluoroethylamine

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N-Ethyl-N,N-diisopropylamine (DIPEA)

Procedure:

  • Activation: BOP facilitates carbodiimide-free coupling in dichloromethane.

  • Workup: Extraction and silica gel chromatography yield the pure product .

Yield: Quantitative (reported in patent literature) .

Critical Reaction Parameters

  • Temperature: Room temperature (20–25°C) optimal for both routes.

  • Solvent Choice: Dichloromethane preferred for its inertness and solubility profile.

  • Purification Challenges: Residual amines and byproducts necessitate rigorous chromatography .

Comparative Analysis with Analogues

Structural Analogues and Their Properties

CompoundKey DifferencesBioactivity Notes
4-Bromo-2-fluoro-N-methylbenzamideFluorine at C2, methylamideHigher LogP (2.8)
N-(2-Fluoroethyl)-4-bromobenzamideNo methyl group at C3Reduced steric hindrance

The methyl group at C3 in 4-bromo-N-(2-fluoroethyl)-3-methylbenzamide introduces steric effects that may influence receptor binding .

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